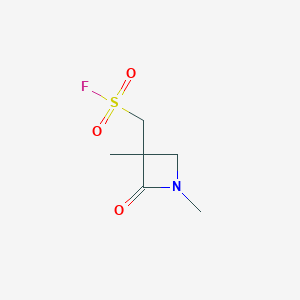
N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide, commonly known as DFA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. DFA-1 is a small molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
- Structural Study of Amide Containing Isoquinoline Derivatives : Research by Karmakar, A. et al. (2007) examined structural aspects of amide-containing isoquinoline derivatives, similar to N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide. These compounds, upon treatment with various acids, can form gels or crystalline solids. Their study also revealed interesting fluorescence emission properties in different states, offering insights into potential applications in fluorescence-based assays or materials science (Karmakar, A., Sarma, R., & Baruah, J., 2007).
Antimicrobial Properties
- Antimicrobial and Hemolytic Activity of Morpholinyl Phenyl Acetamide Derivatives : Gul, S. et al. (2017) synthesized a series of compounds including morpholinyl phenyl acetamide derivatives, which displayed significant antimicrobial activity. This suggests the potential of this compound in antimicrobial applications (Gul, S. et al., 2017).
Chemical Synthesis and Structural Analysis
- Synthesis and Crystal Structure Analysis : The synthesis and structural analysis of related compounds, as conducted by Ping, Z. (2007), provide valuable insights into the chemical properties and potential applications of this compound in various fields, such as material science and pharmaceuticals (Ping, Z., 2007).
Potential in Drug Discovery and Photovoltaic Efficiency
- Molecular Docking and Biological Potentials : Mehta, S. et al. (2019) explored the molecular docking and biological potentials of acetamide derivatives, demonstrating their significance in drug discovery. The study's approach can be applied to this compound for assessing its potential in therapeutic applications (Mehta, S. et al., 2019).
- Spectroscopic and Quantum Mechanical Studies : Mary, Y. et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, indicating the potential of such compounds in photovoltaic efficiency modeling. This could hint at the possible applications of this compound in the field of renewable energy (Mary, Y. et al., 2020).
Biodegradation and Environmental Impact
- Biodegradation Study of Similar Compounds : Lee, H. & Kim, D.-U. (2022) investigated the biodegradation of alachlor, a chloroacetanilide herbicide, providing insights into the environmental impact and degradation pathways of related compounds like this compound (Lee, H. & Kim, D.-U., 2022).
Propiedades
IUPAC Name |
N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c1-9-6-18(7-10(2)20-9)8-13(19)17-14-11(15)4-3-5-12(14)16/h3-5,9-10H,6-8H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUVPGCXYKAQCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5R,7S)-N-(Cyanomethyl)-N-ethyl-2,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2368577.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2368581.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide](/img/structure/B2368583.png)





